molecular formula C14H10F2O2 B6399782 4-(3,4-Difluorophenyl)-3-methylbenzoic acid, 95% CAS No. 1261890-81-6

4-(3,4-Difluorophenyl)-3-methylbenzoic acid, 95%

Cat. No. B6399782
CAS RN: 1261890-81-6
M. Wt: 248.22 g/mol
InChI Key: PJSCLTKYXPHSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Difluorophenyl)-3-methylbenzoic acid (DMPB) is an organic compound with a molecular formula of C10H8F2O2. It is a white, crystalline solid with a melting point of 183-185°C. DMPB is a common intermediate in the synthesis of various pharmaceuticals and other organic compounds. It is also used in the manufacture of perfumes, dyes, and other industrial products.

Scientific Research Applications

4-(3,4-Difluorophenyl)-3-methylbenzoic acid, 95% has been used in a variety of scientific research applications, including studies of drug metabolism, enzyme inhibition, and cell signaling. For example, 4-(3,4-Difluorophenyl)-3-methylbenzoic acid, 95% has been used to study the metabolism of the anti-cancer drug imatinib. It has also been used to investigate the inhibition of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. In addition, 4-(3,4-Difluorophenyl)-3-methylbenzoic acid, 95% has been used to study the effects of various compounds on cell signaling pathways, such as the MAPK/ERK pathway.

Mechanism of Action

The exact mechanism of action of 4-(3,4-Difluorophenyl)-3-methylbenzoic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase, and to interfere with the metabolism of certain drugs, such as imatinib. It is also thought to interact with cell signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Difluorophenyl)-3-methylbenzoic acid, 95% are not well understood. However, it is believed that it may have an effect on certain enzyme activities and drug metabolism, as well as on cell signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3,4-Difluorophenyl)-3-methylbenzoic acid, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and purify. However, it is important to note that 4-(3,4-Difluorophenyl)-3-methylbenzoic acid, 95% is a relatively strong acid, and can be corrosive to certain materials. In addition, it can be toxic if inhaled or ingested in large amounts.

Future Directions

Given the potential applications of 4-(3,4-Difluorophenyl)-3-methylbenzoic acid, 95% in scientific research, there are a number of potential future directions for research. These include further investigations into the biochemical and physiological effects of 4-(3,4-Difluorophenyl)-3-methylbenzoic acid, 95%, as well as its potential applications in drug metabolism, enzyme inhibition, and cell signaling. In addition, further research into the synthesis of 4-(3,4-Difluorophenyl)-3-methylbenzoic acid, 95% and its purification by column chromatography is needed. Finally, further investigations into the safety and toxicity of 4-(3,4-Difluorophenyl)-3-methylbenzoic acid, 95% are necessary in order to ensure its safe use in laboratory experiments.

Synthesis Methods

4-(3,4-Difluorophenyl)-3-methylbenzoic acid, 95% can be synthesized by a variety of methods. The most common method is the Friedel-Crafts acylation of 3,4-difluorobenzene with methyl benzoate. This reaction proceeds in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. The resulting product is a mixture of the desired 4-(3,4-Difluorophenyl)-3-methylbenzoic acid, 95% and other reaction byproducts, which must be separated by column chromatography or other methods.

properties

IUPAC Name

4-(3,4-difluorophenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-6-10(14(17)18)2-4-11(8)9-3-5-12(15)13(16)7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSCLTKYXPHSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689606
Record name 3',4'-Difluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261890-81-6
Record name 3',4'-Difluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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